Cyclohexyl 5-nitrothiophene-2-carboxylate
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Overview
Description
Cyclohexyl 5-nitrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring. The presence of a nitro group and a carboxylate ester in the structure of this compound makes it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 5-nitrothiophene-2-carboxylate typically involves the esterification of 5-nitrothiophene-2-carboxylic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 5-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives of thiophene.
Substitution: Various substituted thiophene derivatives.
Hydrolysis: 5-nitrothiophene-2-carboxylic acid and cyclohexanol.
Scientific Research Applications
Cyclohexyl 5-nitrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of cyclohexyl 5-nitrothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitrothiophene-2-carboxylic acid: Lacks the cyclohexyl ester group.
Cyclohexyl thiophene-2-carboxylate: Lacks the nitro group.
5-Amino-2-thiophenecarboxylate: Contains an amino group instead of a nitro group.
Uniqueness
Cyclohexyl 5-nitrothiophene-2-carboxylate is unique due to the presence of both a nitro group and a cyclohexyl ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
891845-32-2 |
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Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
cyclohexyl 5-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C11H13NO4S/c13-11(16-8-4-2-1-3-5-8)9-6-7-10(17-9)12(14)15/h6-8H,1-5H2 |
InChI Key |
YXCHQXCPUIODJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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